molecular formula C13H25NO3 B13548578 Tert-butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13548578
M. Wt: 243.34 g/mol
InChI Key: KDQJKTDISMCDSK-UHFFFAOYSA-N
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Description

Tert-butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate is an organic compound with the molecular formula C₁₃H₂₅NO₃. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with tert-butyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products:

    Oxidation: Ketone or aldehyde derivatives.

    Reduction: Various reduced derivatives.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Tert-butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

  • Tert-butyl 3-hydroxypyrrolidine-1-carboxylate
  • Tert-butyl 3-methoxypyrrolidine-1-carboxylate
  • Tert-butyl 3-aminopyrrolidine-1-carboxylate

Comparison: Tert-butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate is unique due to the presence of two tert-butyl groups, which can influence its steric properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 3-tert-butyl-3-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-11(2,3)13(16)7-8-14(9-13)10(15)17-12(4,5)6/h16H,7-9H2,1-6H3

InChI Key

KDQJKTDISMCDSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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